chemical structure and properties of Carbanilide, 4-methylthio-
chemical structure and properties of Carbanilide, 4-methylthio-
An In-Depth Technical Whitepaper on the Chemical Structure, Pharmacological Properties, and Analytical Profiling of 4-(Methylthio)carbanilide.
Executive Summary
4-(Methylthio)carbanilide (IUPAC: 1-phenyl-3-(4-methylthiophenyl)urea) is a highly specialized organic compound belonging to the diarylurea class. Diarylureas are recognized as "privileged scaffolds" in medicinal chemistry, predominantly utilized in the design of Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1, 2]. The integration of a 4-methylthio (-SCH₃) substituent onto the carbanilide core introduces unique physicochemical properties, specifically altering the molecule's lipophilicity, electronic distribution, and metabolic trajectory [3]. This whitepaper provides a comprehensive analysis of its structural bioinformatics, structure-activity relationships (SAR), metabolic liabilities, and validated experimental protocols for its synthesis and analytical characterization.
Chemical Identity & Structural Bioinformatics
In chemical literature and commercial databases, nomenclature ambiguities often arise between ureas and thioureas. Strictly, a "carbanilide" is a diphenylurea (containing a C=O bond), whereas a "thiocarbanilide" is a diphenylthiourea (containing a C=S bond). 4-(Methylthio)carbanilide is a urea derivative where one phenyl ring is substituted at the para position with a methylthio group [1].
Table 1: Physicochemical Profile of 4-(Methylthio)carbanilide
| Property | Value | Causality / Significance |
| IUPAC Name | 1-phenyl-3-(4-methylthiophenyl)urea | Defines the asymmetric diarylurea core. |
| CAS Number | 59000-23-6 | Unique identifier for commercial and synthetic sourcing [1]. |
| Molecular Formula | C₁₄H₁₄N₂OS | The oxygen dictates H-bond acceptor capability; sulfur dictates metabolic oxidation. |
| Molecular Weight | 258.34 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |
| Hydrogen Bond Donors | 2 (NH groups) | Critical for anchoring to the catalytic glutamate in kinase hinge regions [2]. |
| Hydrogen Bond Acceptors | 2 (C=O, -S-) | The carbonyl oxygen acts as a primary acceptor; the thioether is a weak acceptor. |
Structure-Activity Relationship (SAR): The Diarylurea Scaffold
The diarylurea motif is a cornerstone in the development of targeted therapeutics, particularly Type II kinase inhibitors (e.g., Sorafenib, Linifanib) [2].
Mechanism of Action: DFG-Out Conformation Stabilization
Kinases transition between active ("DFG-in") and inactive ("DFG-out") states, dictated by the orientation of the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop. Diarylureas like 4-(methylthio)carbanilide act as allosteric modulators. They bypass the highly conserved ATP-binding pocket and instead bind to an adjacent hydrophobic allosteric site exposed only in the inactive state[2, 3].
The causality of this binding is driven by strict geometric requirements:
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Bidentate Donation: The two urea -NH protons form critical hydrogen bonds with the side-chain carboxylate of a conserved Glutamate residue.
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Single Acceptance: The urea C=O forms a hydrogen bond with the backbone amide of the DFG Aspartate [3].
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Hydrophobic Packing: The 4-methylthio group, being highly lipophilic and polarizable, projects into deep hydrophobic sub-pockets, enhancing binding affinity and residence time compared to unsubstituted or hydroxyl-substituted analogs.
Mechanism of Type II kinase inhibition via DFG-out conformation stabilization.
Pharmacokinetics: Metabolic Fate of the Methylthio Group
While the 4-methylthio group enhances target affinity, it acts as a pharmacokinetic "soft spot." In vivo, thioethers (sulfides) are highly susceptible to sequential oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes in the hepatic microsomes [4].
The Oxidation Cascade: The sulfide (-SCH₃) is rapidly oxidized to a sulfoxide (-S(=O)CH₃), which can be further irreversibly oxidized to a sulfone (-S(=O)₂CH₃) [4].
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Causality in Drug Design: This biotransformation drastically alters the molecule's electronics. The methylthio group is electron-donating via resonance; however, upon oxidation to a sulfoxide or sulfone, it becomes strongly electron-withdrawing. This shift can either serve as a bioactivation mechanism (creating a more potent active metabolite) or facilitate rapid renal clearance by increasing aqueous solubility [4].
Metabolic oxidation of the methylthio group via CYP450/FMO enzymes.
Experimental Methodologies
Protocol A: Chemical Synthesis of 4-(Methylthio)carbanilide
This protocol describes the standard bimolecular condensation of an isocyanate with an aniline to yield the asymmetric diarylurea.
Rationale: The reaction is conducted in an anhydrous, aprotic solvent to prevent the isocyanate from reacting with water (which would form an unstable carbamic acid that decarboxylates into a symmetric urea byproduct).
Step-by-Step Workflow:
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Preparation: Dissolve 1.0 equivalent of 4-(methylthio)aniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Addition: Cool the reaction vessel to 0°C. Slowly add 1.05 equivalents of phenyl isocyanate dropwise via a syringe. Causality: Cooling controls the exothermic nature of the nucleophilic attack, preventing the formation of biuret side-products.
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Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.
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Self-Validating Monitoring: Monitor the reaction via Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The reaction is deemed complete when the distinct, sharp isocyanate N=C=O stretching band at ~2270 cm⁻¹ completely disappears.
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Isolation: The resulting 4-(methylthio)carbanilide typically precipitates out of the DCM solution as a white solid. Collect via vacuum filtration and wash with cold hexanes to remove unreacted starting materials.
Protocol B: Terahertz (THz) Spectroscopy Profiling
Terahertz time-domain spectroscopy (THz-TDS) is an emerging analytical technique used to probe low-frequency intramolecular vibrational modes and intermolecular hydrogen-bonding networks in pharmaceutical intermediates like 4-methylthiocarbanilide [5].
Rationale: Unlike mid-IR spectroscopy which probes localized functional group vibrations, THz spectroscopy probes the collective phonon modes of the crystal lattice, making it highly sensitive to polymorphism and structural integrity.
Step-by-Step Workflow:
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Matrix Preparation: Grind 4-(methylthio)carbanilide crystals with high-density polyethylene (PE) powder in a 1:10 mass ratio. Causality: PE is utilized because it is nearly transparent in the THz frequency range, preventing matrix absorption interference [5].
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Pelletization: Compress the mixture using a hydraulic press at 3–4 tons for 2 minutes to form a uniform, flat pellet (typically 13 mm in diameter).
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Acquisition: Place the pellet in a THz-TDS system (e.g., TeraView TPS Spectra 3000) purged with dry nitrogen. Causality: Nitrogen purging is mandatory to eliminate ambient water vapor, which heavily absorbs THz radiation and obscures sample peaks.
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Data Analysis: Extract the time-domain waveform, apply a Fast Fourier Transform (FFT), and calculate the absorption coefficient. For 4-methylthiocarbanilide, three well-defined, characteristic absorption peaks will consistently manifest at 1.22 THz, 1.47 THz, and 2.01 THz [5].
Experimental workflow for Terahertz (THz) spectroscopy of pharmaceutical intermediates.
References
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Encyclopedia MDPI. "Diarylureas". MDPI. Available at:[Link]
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Han, S. et al. "Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design". Journal of Biological Chemistry (via PMC). Available at:[Link]
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World Health Organization (WHO). "Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44)". INCHEM. Available at:[Link]
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Zhang, D. et al. "Experimental and theoretical studies on THz spectra of phenylthiourea compounds". IEEE Xplore. Available at:[Link]
